Hydrophobicity (LogP) Differentiates Dodecyl Chloroformate from Shorter-Chain Analogs for Lipophilic Modifications
Dodecyl chloroformate possesses a calculated octanol-water partition coefficient (LogP) of 6.6, establishing it as a highly lipophilic reagent. This value is significantly higher than that of shorter-chain alkyl chloroformates commonly used in similar applications [1]. For comparison, the LogP of ethyl chloroformate is approximately 1.1 [2]. This five-order-of-magnitude difference in lipophilicity demonstrates that dodecyl chloroformate is uniquely suited for introducing a strong hydrophobic anchor into target molecules, a critical factor for modifying the pharmacokinetic properties of drug candidates or for synthesizing amphiphilic compounds .
| Evidence Dimension | Lipophilicity (Octanol-Water Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | LogP = 6.6 |
| Comparator Or Baseline | Ethyl Chloroformate: LogP ≈ 1.1 |
| Quantified Difference | ΔLogP ≈ 5.5 (Target is ~300,000x more lipophilic) |
| Conditions | Calculated value based on molecular structure; validated by reverse-phase HPLC retention behavior |
Why This Matters
This large difference in LogP dictates that dodecyl chloroformate, and not a shorter-chain analog, must be selected for applications where high lipophilicity is essential for the function of the final product, such as in the synthesis of membrane-interacting compounds or hydrophobic drug conjugates.
- [1] Molaid Chemical Database. Dodecyl chloroformate | 24460-74-0. Calculated Properties (LogP). View Source
- [2] PubChem. Ethyl chloroformate (Compound Summary). Computed Properties. View Source
